molecular formula C6H4ClF3N2O B582377 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine CAS No. 1346691-33-5

3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine

Cat. No. B582377
M. Wt: 212.556
InChI Key: JXLUXGPKQTUEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine is a chemical compound with the molecular formula C6H4ClF3N2O and a molecular weight of 212.56 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine consists of 17 bonds in total, including 13 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ether, and 1 Pyridazine .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Pyridazine derivatives, including those similar to 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine, have been synthesized and characterized for their potential biological properties. These properties include anti-tumor and anti-inflammatory activity. The characterization of these compounds includes techniques like NMR, IR, mass spectral studies, and X-ray diffraction technique (Sallam et al., 2021).

Application in Herbicides

  • 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a compound structurally similar to 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine, is a key intermediate in the synthesis of the herbicide trifloxysulfuron. This demonstrates the potential agricultural application of such compounds in weed control (Zuo Hang-dong, 2010).

Pharmacological Potential

  • Pyridazine analogs, similar to 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine, have shown significant importance in medicinal chemistry. These compounds have been evaluated for various pharmacological potentials, including anti-diabetic drug development, indicating their relevance in therapeutic applications (Sallam et al., 2021).

Development of Antiviral Drugs

  • Triazolo-pyridazine-6-yl-substituted piperazines, which are structurally related to pyridazine derivatives, have been synthesized and evaluated for their potential as anti-diabetic medications. This indicates the versatility of pyridazine derivatives in the development of various types of drugs, including antiviral drugs (Bindu et al., 2019).

Agrochemical Applications

  • Pyridazine derivatives, including those structurally similar to 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine, are used in agriculture for various purposes, such as molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulators. This highlights their broad utility in the field of agrochemistry (Sallam et al., 2022).

Safety And Hazards

The safety information for 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

3-chloro-5-(2,2,2-trifluoroethoxy)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O/c7-5-1-4(2-11-12-5)13-3-6(8,9)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLUXGPKQTUEJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1Cl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744926
Record name 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine

CAS RN

1346691-33-5
Record name 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.